molecular formula C25H25N3O5S2 B3014903 2-((4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)methylthio)-3-hydroquinazolin-4-one CAS No. 1022512-55-5

2-((4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)methylthio)-3-hydroquinazolin-4-one

Cat. No.: B3014903
CAS No.: 1022512-55-5
M. Wt: 511.61
InChI Key: QEEFUVOGSDTVBJ-UHFFFAOYSA-N
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Description

2-((4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)methylthio)-3-hydroquinazolin-4-one is a complex organic compound that belongs to the class of hydroquinazolinones. This compound is characterized by its unique structure, which includes a quinazolinone core, a sulfonyl group, and a dimethoxyphenyl moiety. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)methylthio)-3-hydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the intermediate compound using sulfonyl chlorides in the presence of a base.

    Attachment of the Dimethoxyphenyl Moiety: This is usually done through a nucleophilic substitution reaction, where the dimethoxyphenyl group is introduced using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)methylthio)-3-hydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

2-((4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)methylthio)-3-hydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)methylthio)-3-hydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinazolinone core but differ in their functional groups and overall structure.

    Phenoxyacetamides: These compounds have a similar sulfonyl group but differ in their core structure and other substituents.

Uniqueness

The uniqueness of 2-((4-(((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)phenyl)methylthio)-3-hydroquinazolin-4-one lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S2/c1-32-22-12-9-17(15-23(22)33-2)13-14-26-35(30,31)19-10-7-18(8-11-19)16-34-25-27-21-6-4-3-5-20(21)24(29)28-25/h3-12,15,26H,13-14,16H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEFUVOGSDTVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CSC3=NC4=CC=CC=C4C(=O)N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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